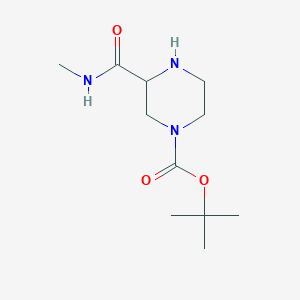
Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 1-piperazinecarboxylate, also known as Olaparib Impurity 7, is an impurity of Olaparib . It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 .
Synthesis Analysis
Tert-butyl 1-piperazinecarboxylate can be synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . It undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .Molecular Structure Analysis
The molecular structure of Tert-butyl 1-piperazinecarboxylate has been confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
Tert-butyl 1-piperazinecarboxylate undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .Physical And Chemical Properties Analysis
Tert-butyl 1-piperazinecarboxylate is a solid substance . It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 . The SMILES string isCC(C)(C)OC(=O)N1CCNCC1 .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Characterization "Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate" and its derivatives have been a subject of interest for their unique chemical properties. Sanjeevarayappa et al. (2015) synthesized a related compound and characterized it through various spectroscopic methods, revealing its crystal structure and confirming its molecular configuration. This compound exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015). Another derivative was synthesized by Gumireddy et al. (2021), highlighting the compound's potential as a pharmacologically useful core due to its sterically congested piperazine derivative structure (Gumireddy et al., 2021).
Biological Evaluation
Biological Evaluation Yahu Liu (2010) synthesized a variant of this compound as an intermediate for the synthesis of biologically active benzimidazole compounds, underscoring its importance in pharmaceutical research (Liu Ya-hu, 2010). Similarly, Kulkarni et al. (2016) synthesized two derivatives and evaluated their antibacterial and antifungal activities, finding them to be moderately active against several microorganisms (Kulkarni et al., 2016).
Molecular Structure Analysis
Molecular Structure Analysis The molecular and crystal structure of a variant was reported by Mamat et al. (2012), providing insight into its molecular geometry and bonding, which are essential for understanding its reactivity and interactions (Mamat et al., 2012). Yang et al. (2021) conducted a comprehensive study including crystallographic, conformational analysis, and DFT calculations, revealing the stability of molecular structure and conformations of another derivative (Zhi-Ping Yang et al., 2021).
Anticorrosive Applications
Anticorrosive Applications Praveen et al. (2021) explored the anticorrosive behavior of a novel derivative, showing its effectiveness in protecting carbon steel surfaces with an inhibition efficiency of 91.5% in corrosive media. This demonstrates the compound's potential in industrial applications, particularly in corrosion inhibition (Praveen et al., 2021).
Chiral Deprotonation in Synthesis
Chiral Deprotonation in Synthesis McDermott et al. (2008) described a chiral deprotonation process using a derivative of this compound, showcasing its utility in the synthesis of medicinally relevant molecules, reflecting its importance in pharmaceutical manufacturing (McDermott et al., 2008).
Safety And Hazards
Tert-butyl 1-piperazinecarboxylate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .
Orientations Futures
Tert-butyl 1-piperazinecarboxylate serves as a useful building block/intermediate in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities, suggesting that the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery . Therefore, future research could focus on exploring its potential applications in the synthesis of new bioactive compounds.
Propriétés
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-5-13-8(7-14)9(15)12-4/h8,13H,5-7H2,1-4H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMQGLJMJBYWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(methylcarbamoyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



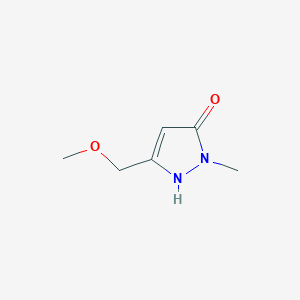
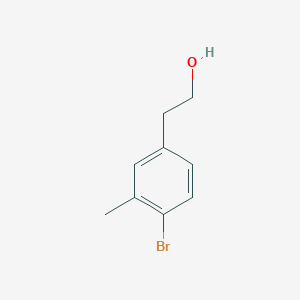
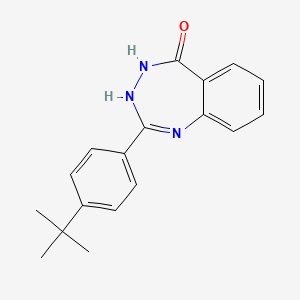
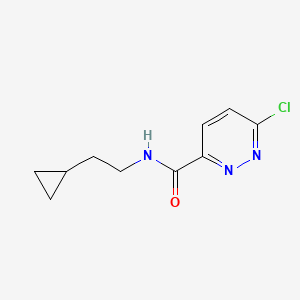
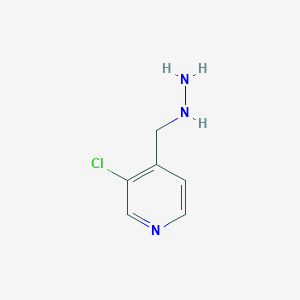
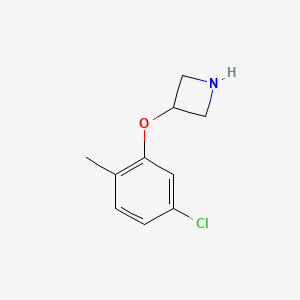
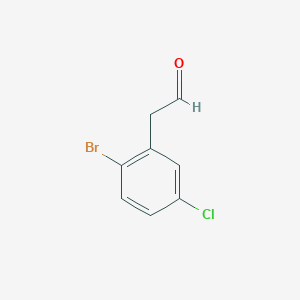
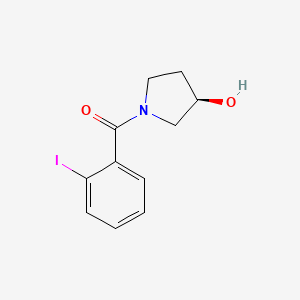
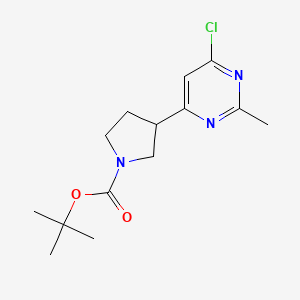
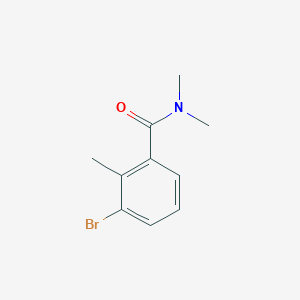
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)
![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)
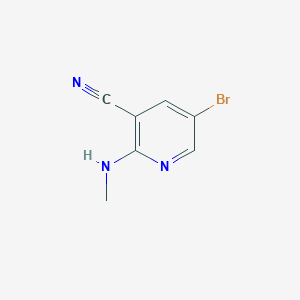
![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)